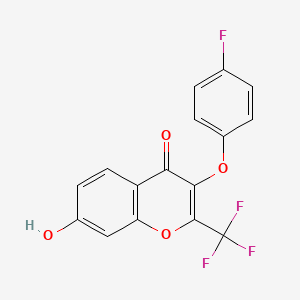

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

説明

3-(4-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by three key substituents:

- Hydroxyl group at position 7, enabling hydrogen bonding and influencing solubility.

- Trifluoromethyl group at position 2, enhancing lipophilicity and steric effects.

Its molecular formula is C₁₆H₈F₄O₄ (MW: 340.23 g/mol, CAS: 300569-43-1) .

特性

IUPAC Name |

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F4O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDBDHHLUGHZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300569-43-1 | |

| Record name | 3-(4-FLUOROPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 7-hydroxy-4H-chromen-4-one, and trifluoromethylating agents.

Formation of Fluorophenoxy Intermediate: 4-fluorophenol is reacted with a suitable base to form the fluorophenoxy anion, which is then coupled with 7-hydroxy-4H-chromen-4-one under basic conditions to form the intermediate.

Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various amines.

Major Products

Oxidation: Formation of 3-(4-fluorophenoxy)-7-oxo-2-(trifluoromethyl)-4H-chromen-4-one.

Reduction: Formation of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-dihydro-4H-chromen-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antifungal Activity

Recent studies have explored the antifungal properties of compounds related to 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. For instance, fluorinated derivatives of 7-hydroxycoumarins have shown promising antifungal activity against various plant pathogens such as Botrytis cinerea and Alternaria solani. The inhibition rates of some derivatives reached up to 90%, indicating their potential as effective fungicides in agricultural applications .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. Research indicates that compounds similar to 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one exhibit significant free radical scavenging activity. This property is crucial for developing dietary supplements aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

Flavonoids have been implicated in anti-inflammatory pathways. Studies have shown that derivatives of this compound may inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as arthritis and asthma .

Proteomics Research

The compound has been utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to modulate protein activity makes it valuable for biochemical assays .

Case Study 1: Antifungal Efficacy

In a study evaluating antifungal activities of various fluorinated coumarin derivatives, a specific derivative demonstrated an EC50 value of 5.75 μg/mL against B. cinerea, outperforming traditional fungicides like Osthole and Azoxystrobin . This study underscores the potential for developing new agricultural fungicides based on the structural framework of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.

Case Study 2: Antioxidant Activity Evaluation

Another research effort focused on assessing the antioxidant properties of this compound through DPPH radical scavenging assays. The results indicated that it effectively reduced oxidative stress markers in vitro, supporting its application in nutraceutical formulations aimed at enhancing health and wellness .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Activity | Effective against pathogens like Botrytis cinerea | EC50 = 5.75 μg/mL; superior to conventional fungicides |

| Antioxidant Properties | Scavenges free radicals and reduces oxidative stress | Significant reduction in oxidative stress markers |

| Anti-inflammatory Effects | Modulates pro-inflammatory cytokines | Potential use in treating inflammatory diseases |

| Proteomics Research | Tool for studying protein interactions | Valuable for biochemical assays |

作用機序

The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table highlights structural variations among chromen-4-one derivatives:

Key Observations:

- Trifluoromethyl (CF₃) at Position 2: Present in the target compound and 3g, this group increases lipophilicity and may enhance membrane permeability compared to non-fluorinated analogs like daidzein .

- Phenoxy vs.

- Methoxy vs. Hydroxy Groups: 3g’s 4-methoxyphenyl group reduces polarity compared to the target compound’s 4-fluorophenoxy, possibly altering receptor binding .

α-Glucosidase and α-Amylase Inhibition

- Compound 3g: Exhibits structural similarity but lacks fluorophenoxy. Analogs with CF₃ groups show enhanced inhibitory activity over natural isoflavones (e.g., daidzein’s IC₅₀ > 100 μM vs. synthetic CF₃ derivatives with IC₅₀ < 10 μM) .

- Isoxazole Derivatives : Compounds like 3k (6-chloro-3-isoxazolylmethoxy-2-CF₃) demonstrated 92% α-amylase inhibition at 50 μM, suggesting that bulky substituents at position 3 improve activity .

Antioxidant and Cytotoxic Effects

- 7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one : Isolated from Dichrostachys cinerea, this analog showed cytotoxicity against cancer cells (IC₅₀: 12–18 μM), highlighting the role of hydroxyl groups in redox modulation .

生物活性

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS No. 300569-43-1) is a synthetic compound belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is with a molecular weight of 324.23 g/mol. The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity by influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that chromenones exhibit significant antioxidant properties. The trifluoromethyl group in 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that derivatives containing trifluoromethyl groups can exhibit improved antioxidant capacities compared to their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that related chromenone derivatives can inhibit cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to these enzymes, suggesting a potential role in neuroprotection .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | AChE | TBD |

| 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | BChE | TBD |

Anticancer Activity

The anticancer potential of chromenones has been a subject of investigation. Preliminary studies suggest that 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific IC50 values for this compound are yet to be fully established .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several chromenone derivatives, compounds similar to 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one demonstrated significant growth inhibition in MCF-7 cells. The study utilized MTT assays to assess cell viability, revealing that certain derivatives achieved IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

The biological activity of 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, reducing oxidative damage.

- Enzyme Binding : Its ability to form hydrogen bonds with enzyme active sites enhances its inhibitory effects on cholinesterases.

- Modulation of Signaling Pathways : Chromenones may influence pathways involved in cell proliferation and apoptosis, contributing to their anticancer properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?

The synthesis typically involves multi-step reactions, including condensation of substituted phenols with chromenone precursors. Key steps include:

- Halogenation : Introducing the 4-fluorophenoxy group via nucleophilic aromatic substitution under controlled temperatures (80–100°C) and polar aprotic solvents like DMF .

- Hydroxylation : Selective protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) to preserve the 7-hydroxy group during synthesis .

- Trifluoromethylation : Radical trifluoromethylation using CF₃I or Cu-mediated coupling, requiring inert atmospheres (N₂/Ar) . Yield optimization relies on solvent choice (e.g., acetonitrile for polarity) and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 7-hydroxy at δ 10–12 ppm; trifluoromethyl as a singlet at δ 110–120 ppm in ¹³C) .

- IR : Detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

- HPLC-MS : Quantifies purity (>95%) and identifies by-products (e.g., dehalogenated derivatives) using reverse-phase C18 columns .

Q. What are the key physical properties (solubility, stability) and how do they affect experimental design?

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for biological assays .

- Stability : Degrades under UV light; storage in amber vials at –20°C is recommended .

- Thermal Stability : Decomposes above 200°C, requiring low-temperature reactions (<150°C) .

Advanced Research Questions

Q. How does the presence of fluorine and trifluoromethyl groups influence the compound’s bioactivity and interaction with biological targets?

- Electron-Withdrawing Effects : The 4-fluorophenoxy and trifluoromethyl groups enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets) .

- Lipophilicity : Trifluoromethyl increases membrane permeability (logD ~2.8), critical for intracellular target engagement .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Structural Analog Comparison : Compare activity against analogs (e.g., 7-hydroxyflavone vs. 3-chlorophenyl derivatives) to isolate substituent-specific effects .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay artifacts (e.g., aggregation at high concentrations) .

- Target Validation : Employ CRISPR knockouts or siRNA to confirm target specificity in conflicting studies .

Q. How can computational methods predict reactivity and interaction mechanisms?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or cytochrome P450), validated by mutagenesis .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide optimization .

- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at C5 vs. C8) .

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

- In Vitro :

- Anticancer : NCI-60 cell line panel; apoptosis assays (Annexin V/PI) .

- Antimicrobial : MIC/MBC against Gram-positive pathogens (e.g., S. aureus) .

- In Vivo :

- Xenograft Models : Subcutaneous tumor models (e.g., HCT-116 colon cancer) with PK/PD profiling .

- Toxicity : Zebrafish embryotoxicity assay (LC₅₀) to assess acute toxicity .

Q. How can structural modifications enhance potency or reduce toxicity?

- Bioisosteric Replacement : Replace 4-fluorophenoxy with 4-chlorophenoxy to tune potency .

- Prodrug Design : Esterify the 7-hydroxy group to improve oral bioavailability .

- Scaffold Hopping : Integrate morpholine or piperazine moieties to reduce hERG channel liability .

Q. What are common synthetic impurities, and how can they be controlled?

- By-Products : Dehalogenated derivatives (e.g., 3-phenoxy analogs) form via reductive elimination; monitor via LC-MS .

- Purification : Use silica gel chromatography (EtOAc/hexane gradient) or preparative HPLC to isolate >98% purity .

Q. What are the challenges in crystallographic analysis, and how can software like SHELX overcome them?

- Crystal Growth : Low solubility complicates crystallization; optimize via vapor diffusion (PEG 4000) .

- Refinement : SHELXL refines disordered trifluoromethyl groups using restraints (DFIX, SIMU) and twin detection (TWIN/BASF) .

- Validation : Check for R-factor convergence (<5%) and Ramachandran outliers using Coot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。